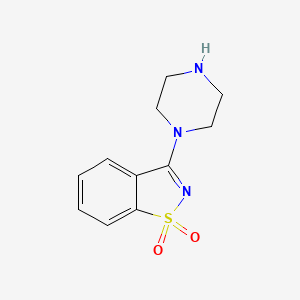

1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide

Description

BenchChem offers high-quality 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-piperazin-1-yl-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c15-17(16)10-4-2-1-3-9(10)11(13-17)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBXIPJNXUMSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NS(=O)(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351287 | |

| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131540-88-0 | |

| Record name | 3-Piperazin-1-ylbenzo[d]isothiazole 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131540-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperazin-1-yl)-1,2-benzothiazole-1,1-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131540880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE-1,1-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE378JC4E6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1,2-Benzisothiazole, 3-(1-piperazinyl)-, 1,1-dioxide

Executive Summary

This technical guide details the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide , a cyclic sulfonimidamide derivative. This compound is structurally distinct from the well-known antipsychotic intermediate 3-(1-piperazinyl)-1,2-benzisothiazole (used in Ziprasidone) due to the presence of the sulfonyl group (1,1-dioxide) at the sulfur position.

The synthesis hinges on the activation of the saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) core. The critical intermediate is 3-chloro-1,2-benzisothiazole 1,1-dioxide (also known as pseudo-saccharyl chloride).[1] A major technical challenge addressed in this guide is the control of the chlorination step to favor the cyclic pseudo-chloride over its acyclic isomer, 2-cyanobenzenesulfonyl chloride.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a convergent route involving the nucleophilic aromatic substitution (SNAr) of an activated imidoyl chloride species by piperazine.

Strategic Disconnection

-

Target Molecule: 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide.

-

Disconnection: C3–N bond cleavage.

-

Synthons:

-

Electrophile: 3-chloro-1,2-benzisothiazole 1,1-dioxide (Pseudo-saccharyl chloride).[1]

-

Nucleophile: Piperazine.

-

-

Starting Material: Saccharin (insoluble or sodium salt).

Figure 1: Retrosynthetic pathway identifying the critical pseudo-saccharyl chloride intermediate.

Part 2: Critical Precursor Synthesis (Pseudo-Saccharyl Chloride)

The conversion of saccharin to 3-chloro-1,2-benzisothiazole 1,1-dioxide is the most sensitive step. Reaction with phosphorus pentachloride (PCl5) can yield two isomers:

-

Isomer A (Desired): 3-chloro-1,2-benzisothiazole 1,1-dioxide (Cyclic).

-

Isomer B (Undesired): 2-chlorosulfonylcyanobenzene (Acyclic).

Mechanistic Insight: Low temperatures favor the kinetic product (Isomer B). High temperatures (reflux) facilitate the thermodynamic equilibration to the desired cyclic Isomer A.

Protocol 1: Synthesis of 3-chloro-1,2-benzisothiazole 1,1-dioxide[1]

-

Reagents: Saccharin (1.0 eq), PCl5 (1.1 eq).

-

Solvent: Neat (melt) or POCl3.

-

Conditions: 170°C - 180°C.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser connected to an acid gas scrubber (to trap HCl and POCl3 fumes).

-

Mixing: Mix finely powdered Saccharin (18.3 g, 100 mmol) and PCl5 (22.9 g, 110 mmol) intimately.

-

Reaction: Heat the mixture in an oil bath. The solids will melt and effervesce as HCl is evolved.

-

Critical Control Point: Maintain temperature at 170–180°C for 1–2 hours. Insufficient heating leads to contamination with 2-cyanobenzenesulfonyl chloride.

-

-

Workup:

-

Cool the reaction mixture to ~100°C.

-

Remove volatile byproducts (POCl3) under reduced pressure.

-

The residue is the crude pseudo-chloride.

-

-

Purification: Recrystallize immediately from dry toluene or chloroform. The product is moisture-sensitive.

-

Yield Expectation: 70–85%.[2]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 143–145°C.

-

Part 3: Coupling with Piperazine

The reaction of the pseudo-chloride with piperazine is a nucleophilic substitution at the imidoyl carbon. Since piperazine is a diamine, dimerization (formation of the bis-compound) is a risk. This is mitigated by using a large excess of piperazine.

Protocol 2: Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide

-

Reagents: 3-chloro-1,2-benzisothiazole 1,1-dioxide (1.0 eq), Piperazine (anhydrous, 3.0–4.0 eq).

-

Solvent: 1,4-Dioxane or THF (anhydrous).

-

Temperature: 0°C to Room Temperature.

Step-by-Step Methodology:

-

Preparation: Dissolve anhydrous piperazine (34.4 g, 400 mmol) in 1,4-dioxane (150 mL) in a 500 mL 3-neck flask under nitrogen atmosphere.

-

Addition: Dissolve 3-chloro-1,2-benzisothiazole 1,1-dioxide (20.1 g, 100 mmol) in 1,4-dioxane (50 mL). Add this solution dropwise to the piperazine solution over 30 minutes while maintaining the temperature at 0–5°C (ice bath).

-

Note: The reaction is exothermic.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.[2]

-

Workup:

-

Filter off the precipitated piperazine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess piperazine (piperazine sublimes/distills under high vacuum).

-

Dissolve the residue in DCM (200 mL) and wash with water (3 x 50 mL) to remove remaining traces of piperazine.

-

-

Purification:

-

Dry the organic layer over Na2SO4 and concentrate.

-

Recrystallize the crude solid from Ethanol or Isopropanol.

-

-

Salt Formation (Optional but Recommended for Stability):

-

Dissolve the free base in ethanol.

-

Add 1.0 eq of HCl in ethanol (1.25 M).

-

Precipitate the hydrochloride salt by adding diethyl ether.

-

Part 4: Process Visualization & Logic

The following diagram illustrates the complete workflow, highlighting the critical decision nodes regarding temperature control and stoichiometry.

Figure 2: Integrated process workflow for the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole 1,1-dioxide.

Part 5: Characterization & Data

The 1,1-dioxide group introduces significant electron-withdrawing character compared to the non-dioxide benzisothiazole.

| Analytical Method | Expected Signal / Result | Structural Assignment |

| IR Spectroscopy | 1330 cm⁻¹, 1170 cm⁻¹ | Symmetric/Asymmetric SO₂ stretch (Diagnostic) |

| IR Spectroscopy | ~1600 cm⁻¹ | C=N stretch (Imidoyl bond) |

| ¹H NMR (DMSO-d₆) | δ 7.8 - 8.2 ppm (m, 4H) | Aromatic protons (deshielded by SO₂) |

| ¹H NMR (DMSO-d₆) | δ 3.8 - 4.1 ppm (m, 4H) | Piperazine CH₂ adjacent to Benzisothiazole |

| ¹H NMR (DMSO-d₆) | δ 2.8 - 3.0 ppm (m, 4H) | Piperazine CH₂ adjacent to secondary amine |

| Mass Spectrometry | [M+H]⁺ = 252.08 | Molecular Ion (C₁₁H₁₃N₃O₂S) |

Critical Distinction

Do not confuse this compound with:

-

3-(1-piperazinyl)-1,2-benzisothiazole (CAS: 87691-87-0).[3]

-

Difference: Lacks the 1,1-dioxide group.

-

Use: Intermediate for Ziprasidone.[2]

-

Synthesis: Uses 3-chloro-1,2-benzisothiazole (no dioxide), often prepared from dithiosalicylic acid derivatives.

-

References

-

Preparation of 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharyl chloride).

-

Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Deriv

- Source: Somogyi, L. et al. (2021). Molecules.

- Relevance: Discusses ring contraction and chlorination mechanisms relevant to benzisothiazole dioxide scaffolds.

-

URL:[Link]

-

Synthesis of Novel Saccharin Deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. CN111269195A - A kind of synthetic method for preparing saccharin - Google Patents [patents.google.com]

- 5. Synthesis of Novel Saccharin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

1,2-Benzisothiazole Derivatives: A Mechanistic & Pharmacological Technical Guide

Topic: Mechanism of Action of 1,2-Benzisothiazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Technical Synthesis

The 1,2-benzisothiazole scaffold represents a privileged structure in medicinal chemistry, functioning as a robust bioisostere for the indole and benzothiophene rings. Its pharmacological versatility stems from two distinct chemical reactivities governed by the oxidation state of the isothiazole ring:

-

The Aromatic 1,2-Benzisothiazole (Neuropharmacology): When the ring is fully aromatic, it serves as a lipophilic anchor that facilitates high-affinity pi-stacking interactions within the hydrophobic pockets of G-protein coupled receptors (GPCRs), particularly Dopamine (

) and Serotonin ( -

The 1,2-Benzisothiazolin-3-one (Electrophilic Traps): When oxidized to the amide/ketone form (e.g., BIT), the Sulfur-Nitrogen (

) bond becomes highly susceptible to nucleophilic attack. These derivatives act as covalent modifiers of cysteine residues, driving antimicrobial activity and specific enzyme inhibition (e.g., Monoacylglycerol Lipase).[1]

Domain I: Neuropharmacology (GPCR Modulation)

Mechanism of Action: The "Loose" Antagonist Profile

In the context of antipsychotics, 1,2-benzisothiazole derivatives function primarily through balanced antagonism . Unlike first-generation antipsychotics that bind tightly and non-selectively to

-

5-HT1A Partial Agonism: The benzisothiazole moiety mimics the indole ring of serotonin, allowing it to engage the

receptor as a partial agonist. This activity increases dopamine release in the prefrontal cortex, addressing the "negative symptoms" of schizophrenia (cognitive deficits). -

D2/5-HT2A Antagonism: The scaffold blocks post-synaptic

receptors in the mesolimbic pathway (reducing positive symptoms) while simultaneously blocking

Visualization: GPCR Signaling Modulation

The following diagram illustrates the dual-pathway modulation characteristic of benzisothiazole antipsychotics.

Caption: Dual-action mechanism showing D2/5-HT2A antagonism for antipsychotic effect and 5-HT1A agonism for cognitive enhancement.

Domain II: Covalent Enzyme Inhibition & Antimicrobial Action

Mechanism: The S-N Bond as an Electrophilic Switch

In 1,2-benzisothiazolin-3-one (BIT) derivatives, the mechanism shifts from steric receptor binding to covalent chemical modification. The

-

Thiol-Disulfide Exchange: The sulfur atom acts as a "soft" electrophile. When it encounters a nucleophilic cysteine thiol (R-SH) on a microbial protein or enzyme active site, the ring opens.

-

Mixed Disulfide Formation: This reaction forms a stable mixed disulfide (Protein-S-S-Benzisothiazole), effectively capping the catalytic cysteine and inactivating the enzyme.

-

Target Enzymes:

-

Microbial: Enzymes involved in glucose oxidation and respiration (e.g., dehydrogenase complexes).

-

Viral/Mammalian: HIV-1 Reverse Transcriptase (RNase H domain) and Monoacylglycerol Lipase (MGL), where the inhibitor targets regulatory cysteines (e.g., Cys201/Cys208 in MGL).

-

Visualization: Covalent Modification Mechanism

Caption: Mechanism of thiol-mediated ring opening resulting in enzyme inactivation via disulfide adduct formation.

Structure-Activity Relationship (SAR) Matrix

The biological output of the scaffold is dictated by substitution patterns.[2]

| Region | Modification | Effect on Mechanism |

| Benzene Ring (C5/C6) | Halogenation (e.g., 5-Cl, 6-F) | Increases Lipophilicity & Potency. In biocides, electron-withdrawing groups (EWGs) activate the S-N bond for faster reaction with thiols. In antipsychotics, they enhance metabolic stability and receptor affinity. |

| Nitrogen (N2) | Piperazinyl-alkyl Linker | Critical for GPCR Selectivity. A 4-carbon or cyclic linker connects the pharmacophore to a secondary binding motif, essential for the "atypical" antipsychotic profile (e.g., Ziprasidone). |

| Nitrogen (N2) | Small Alkyl/Aryl (No Linker) | Promotes Biocidal Activity. Direct substitution preserves the electrophilic nature of the isothiazolinone core, optimizing it for cellular penetration and protein reactivity. |

| Sulfur (S1) | Oxidation to Sulfoxide/Sulfone | Loss of Activity. Oxidation of the sulfur generally abolishes the ability to form mixed disulfides (biocides) or disrupts the pi-electron density required for receptor binding (antipsychotics). |

Experimental Protocol: High-Throughput Radioligand Binding Assay

Validating the Neuropharmacological Mechanism

Objective: To determine the binding affinity (

Reagents & System Setup

-

Source Tissue: CHO cells stably expressing human recombinant

receptors. -

Radioligand: [3H]-Methylspiperone (0.5 nM final concentration).

-

Non-specific Binding Control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

Step-by-Step Methodology

-

Membrane Preparation:

-

Harvest CHO cells and homogenize in ice-cold assay buffer using a Polytron homogenizer (bursts of 5s).

-

Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend pellet in buffer. Critical: Repeat wash step twice to remove endogenous neurotransmitters that compete for binding.

-

-

Incubation:

-

In a 96-well polypropylene plate, add:

-

25 µL Test Compound (7 concentrations, log-scale dilution).

-

25 µL Radioligand ([3H]-Methylspiperone).

-

150 µL Membrane Suspension (20-40 µg protein/well).

-

-

Incubate for 60 minutes at 25°C. Note: Equilibrium time is critical; benzisothiazoles may have slow association kinetics.

-

-

Termination & Harvesting:

-

Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

-

Wash filters 3x with ice-cold buffer using a cell harvester.

-

-

Data Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

using non-linear regression (4-parameter logistic fit). -

Convert to

using the Cheng-Prusoff equation:

-

Self-Validation Check: The

References

-

Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase. MDPI Biomolecules. [Link]

-

Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Ziprasidone: a novel antipsychotic agent with a unique human receptor binding profile. European Journal of Pharmacology. [Link]

-

Benzisothiazolinone Derivatives as Potent Allosteric Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie. [Link]

Sources

The 1,2-Benzisothiazole Scaffold: A Technical Monograph on Pharmacological Versatility

The following technical monograph provides an in-depth analysis of the 1,2-benzisothiazole scaffold, designed for researchers in medicinal chemistry and pharmacology.

Introduction: The "Privileged" Bioisostere

The 1,2-benzisothiazole moiety (benzo[

The scaffold is defined by a benzene ring fused to an isothiazole ring containing a nitrogen atom at position 2 and a sulfur atom at position 1. Its unique electronic distribution, characterized by the lability of the N–S bond and the electrophilicity of C3, makes it a critical pharmacophore for modulating G-protein coupled receptors (GPCRs), specifically Dopamine (D2) and Serotonin (5-HT) subtypes.

Molecular Architecture & Chemical Reactivity

The pharmacological utility of 1,2-benzisothiazole stems from two intrinsic chemical properties:

-

The N–S Bond Vulnerability: The nitrogen-sulfur bond is susceptible to nucleophilic attack and oxidative cleavage. In metabolic systems, this leads to ring-opening events that define the scaffold's toxicity and clearance profile.

-

C3 Electrophilicity: The carbon at position 3 is highly reactive toward nucleophiles, particularly when activated (e.g., 3-chloro-1,2-benzisothiazole). This allows for the facile introduction of piperazine or piperidine linkers, a structural motif ubiquitous in "atypical" antipsychotics like Lurasidone and Ziprasidone .

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the core SAR vectors for the 1,2-benzisothiazole scaffold in the context of CNS-active agents.

Figure 1: Core Structure-Activity Relationship (SAR) vectors for the 1,2-benzisothiazole scaffold. Position 3 is the primary vector for pharmacophore attachment.

Pharmacodynamics: The CNS Profile

The most commercially successful application of this scaffold is in the treatment of schizophrenia and bipolar depression. The 1,2-benzisothiazole moiety acts as a high-affinity anchor for Class A GPCRs.

Mechanism of Action (MOA)

Compounds containing this scaffold (linked via a piperazine spacer) typically exhibit a multimodal receptor profile:

-

Dopamine

Receptor: Antagonism (Treats positive symptoms of psychosis).[1] -

Serotonin

Receptor: Antagonism (Reduces Extrapyramidal Side Effects - EPS). -

Serotonin

Receptor: Antagonism (Pro-cognitive and antidepressant effects). -

Serotonin

Receptor: Partial Agonism (Anxiolytic and antidepressant effects).[2]

Comparative Binding Affinities ( )

The table below summarizes the binding profile of Lurasidone, a quintessential 1,2-benzisothiazole derivative, highlighting its selectivity compared to other scaffolds.

| Receptor Target | Affinity ( | Functional Activity | Clinical Relevance |

| 5-HT | 0.5 | Antagonist | Cognitive enhancement, circadian regulation |

| D | 1.7 | Antagonist | Antipsychotic efficacy |

| 5-HT | 2.0 | Antagonist | Reduced EPS liability |

| 5-HT | 6.4 | Partial Agonist | Anxiolytic/Antidepressant |

| 10.8 | Antagonist | Cognition/Mood | |

| H | >1,000 | Negligible | Low sedation/weight gain risk |

| M | >1,000 | Negligible | No anticholinergic side effects |

Data aggregated from Ishibashi et al. (2010) and standard pharmacological reviews.

Signaling Pathway Modulation

The diagram below details the downstream intracellular effects of 1,2-benzisothiazole antagonism at the 5-HT7 and D2 receptors.

Figure 2: Signal transduction blockade by 1,2-benzisothiazole ligands at D2 and 5-HT7 receptors.

Experimental Protocols

Protocol A: Synthesis of the Pharmacophore Core

Objective: Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole (Key Intermediate). Rationale: This method utilizes nucleophilic aromatic substitution on the activated 3-chloro derivative, a robust industrial route.

-

Precursor Preparation:

-

React 2,2'-dithiosalicylic acid with thionyl chloride (

) to generate the acid chloride. -

Treat with sulfuryl chloride (

) to effect oxidative cyclization, yielding 3-chloro-1,2-benzisothiazole .

-

-

Coupling Reaction:

-

Reagents: 3-chloro-1,2-benzisothiazole (1.0 eq), Piperazine (anhydrous, 5.0 eq).

-

Solvent: Toluene or Diglyme (high boiling point required).

-

Conditions: Reflux at 110–130°C for 12–16 hours under

atmosphere. -

Note: Excess piperazine acts as both the nucleophile and the acid scavenger (HCl sponge).

-

-

Work-up:

-

Cool reaction mixture to RT.

-

Filter off piperazine hydrochloride salts.

-

Concentrate filtrate in vacuo.

-

Partition residue between DCM and water. Wash organic layer with brine.

-

-

Purification:

-

Recrystallize from isopropanol or purify via column chromatography (SiO2, DCM:MeOH 9:1) to yield the product as a pale solid.

-

Protocol B: Radioligand Binding Assay (D2 Receptor)

Objective: Determine

-

Membrane Preparation:

-

Use CHO cells stably expressing human

receptors. -

Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

-

-

Assay Setup:

-

Total Binding: Membrane prep +

-Spiperone (0.5 nM). -

Non-Specific Binding (NSB): Add Haloperidol (10

) to saturate sites. -

Test Compound: Add benzisothiazole derivative at concentrations ranging from

to

-

-

Incubation:

-

Incubate at 25°C for 60 minutes to reach equilibrium.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding to the filter).

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Count radioactivity via liquid scintillation spectrometry.

-

Calculate

using non-linear regression. -

Derive

using the Cheng-Prusoff equation:

-

Figure 3: Workflow for High-Throughput Radioligand Binding Assay.

ADME & Toxicology Profile

The 1,2-benzisothiazole ring presents specific metabolic challenges that must be addressed during lead optimization:

-

S-Oxidation: The sulfur atom is prone to oxidation by CYP450 enzymes (primarily CYP3A4), forming sulfoxides and sulfones. These metabolites are often inactive but can alter polarity and excretion.

-

Reductive Ring Cleavage: The N–S bond can be cleaved by reductive metabolism, opening the ring to form 2-mercaptobenzamides . This is a potential toxophore as free thiols can conjugate with proteins (haptens), leading to idiosyncratic immune reactions.

-

Mitigation: Substitution at the 5 or 6 position (e.g., with Fluorine or electron-withdrawing groups) can sterically or electronically stabilize the ring against oxidative attack.

References

-

Ishibashi, T., et al. (2010). Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity.[1][2][3][4] Journal of Pharmacology and Experimental Therapeutics. Link

-

Vicini, P., et al. (2002). Biological studies on 1,2-benzisothiazole derivatives.[3][5] I. Antimicrobial activity of N-substituted 1,2-benzisothiazolin-3-ones. Il Farmaco. Link

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

-

Meyer, J. M., et al. (2009). Ziprasidone: a review of its use in the management of schizophrenia and bipolar disorder. Neuropsychiatric Disease and Treatment. Link

Sources

- 1. cambridge.org [cambridge.org]

- 2. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacological profile of lurasidone, a novel antipsychotic agent with potent 5-hydroxytryptamine 7 (5-HT7) and 5-HT1A receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]

- 5. Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 1,2-Benzisothiazole Derivatives: A Technical Guide

Executive Summary: The Privileged Scaffold

The 1,2-benzisothiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Unlike its 1,3-isomer (benzothiazole), the 1,2-benzisothiazole moiety is uniquely characterized by a benzene ring fused to an isothiazole ring containing a nitrogen-sulfur bond.

This guide dissects the biological utility of this scaffold, distinguishing between its two primary pharmacophoric states:

-

The Aromatic Core: Found in atypical antipsychotics (e.g., Ziprasidone, Lurasidone), acting as a crucial anchor for G-Protein Coupled Receptors (GPCRs).

-

The Oxidized/Keto Variants (BIT): 1,2-benzisothiazolin-3-ones, utilized primarily for their potent antimicrobial and antifungal properties via electrophilic interactions with thiol-containing enzymes.

Structural Pharmacophore & SAR Analysis

The biological activity of 1,2-benzisothiazole is dictated by the oxidation state of the sulfur and the substitution at the C3 and N2 positions.

The SAR Logic

-

CNS Selectivity (Antipsychotics): Activity is maximized when the C3 position is linked to a piperazine ring. The 1,2-benzisothiazole ring acts as a bioisostere for indole or naphthalene, providing pi-pi stacking interactions within the receptor pocket (e.g., D2 or 5-HT2A).

-

Antimicrobial Potency (Biocides): Requires the 3-one structure (amide carbonyl). The N-S bond becomes susceptible to nucleophilic attack by bacterial cysteine residues. N-alkylation modulates lipophilicity (LogP), affecting cell wall penetration.

Visualization: Structure-Activity Relationship (SAR)[2]

Figure 1: SAR Map distinguishing the divergent pathways for CNS vs. Antimicrobial design.

Therapeutic Sector A: CNS & Psychopharmacology

The most commercially validated application of 1,2-benzisothiazoles is in the treatment of schizophrenia and bipolar disorder.

Mechanism of Action: The "Atypical" Profile

Derivatives like Lurasidone and Ziprasidone function as antagonists at Dopamine D2 receptors and Serotonin 5-HT2A receptors.

-

D2 Antagonism: Reduces positive symptoms (hallucinations).

-

5-HT2A Antagonism: Mitigates Extrapyramidal Symptoms (EPS) associated with classic neuroleptics and improves negative symptoms.

-

1,2-Benzisothiazole Role: The scaffold binds to the orthosteric site of the GPCR. The sulfur atom often engages in specific hydrophobic or weak polar interactions that differentiate its binding kinetics from benzisoxazole analogs (like risperidone).

Visualization: CNS Signaling Pathway

Figure 2: Dual antagonism mechanism of 1,2-benzisothiazole antipsychotics.

Therapeutic Sector B: Antimicrobial & Biocidal Activity[3][4]

While CNS drugs use the aromatic heterocycle, the 1,2-benzisothiazolin-3-one (BIT) structure is a potent industrial and medicinal biocide.

Mechanism: The "Suicide" Inhibition

BIT derivatives act as electrophiles. The mechanism is distinct from antibiotics like penicillin:

-

Penetration: The molecule crosses the bacterial cell wall.

-

Reaction: The N-S bond is cleaved by nucleophilic thiol (-SH) groups on essential bacterial enzymes (e.g., dehydrogenases).

-

Disulfide Formation: This forms a mixed disulfide, irreversibly inhibiting the enzyme and leading to cell death (bactericidal) or growth arrest (bacteriostatic).

Emerging Research (2024-2025)

Recent studies indicate that N-substituted saccharin derivatives (oxidized 1,2-benzisothiazoles) show promise against multi-drug resistant (MDR) S. aureus by targeting DNA gyrase, distinct from the general thiol-interaction mechanism of BIT [1].

Experimental Protocols

Protocol A: Synthesis of 1,2-Benzisothiazoles (Thiosalicylic Acid Route)

Rationale: This method is preferred for its operational simplicity and avoidance of hazardous oxidative cyclization of mercapto-aldimines.

Materials: Thiosalicylic acid (2-mercaptobenzoic acid), Thionyl chloride (

Workflow:

-

Acyl Chloride Formation: Reflux thiosalicylic acid (10 mmol) with excess

(30 mmol) for 2 hours. Monitor gas evolution ( -

Evaporation: Remove excess

under reduced pressure. -

Cyclization: Dissolve the residue in anhydrous THF. Add the amine (e.g., piperazine derivative for CNS, or ammonia for core) dropwise at 0°C.

-

Reaction: Stir at room temperature for 4-6 hours. The ring closes via the formation of the sulfenamide bond.

-

Purification: Quench with ice water. Extract with Ethyl Acetate. Recrystallize from Ethanol.

Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Rationale: Standard broth microdilution is required to determine the Minimum Inhibitory Concentration (MIC) quantitatively.

Steps:

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

CFU/mL (0.5 McFarland standard). -

Plate Setup: Use a 96-well sterile plate. Add 100 µL of Mueller-Hinton Broth (MHB) to all wells.

-

Compound Dilution: Add 100 µL of the 1,2-benzisothiazole derivative (dissolved in DMSO, <1% final conc) to column 1. Perform serial 2-fold dilutions across the plate.

-

Inoculation: Add 100 µL of bacterial suspension to each well.

-

Controls:

-

Positive Control: Ciprofloxacin.

-

Negative Control: DMSO vehicle only.

-

Sterility Control: Broth only.

-

-

Incubation: 37°C for 18-24 hours.

-

Readout: MIC is the lowest concentration with no visible turbidity.

Data Summary: Comparative Activities

| Derivative Class | Primary Target | Key Substituent (R) | Activity Profile | Reference |

| 3-Piperazinyl | D2 / 5-HT2A Receptors | 3-(4-substituted-piperazin-1-yl) | Antipsychotic (nM affinity) | [2] |

| Benzisothiazolin-3-one | Thiol Enzymes | N-Butyl / N-Methyl | Broad-spectrum Antimicrobial | [3] |

| Saccharin (1,1-dioxide) | Carbonic Anhydrase | N-Aryl | Antitumor / Antimetastatic | [4] |

| 3-Alkoxy | HIF-2 / EPO | 3-O-Alkyl | Anti-anemic / Hypoxia modulation | [5] |

Future Directions

The field is shifting toward Multi-Target Directed Ligands (MTDLs) .

-

Anticancer: 2025 computational models suggest 1,2-benzisothiazoles can be designed to inhibit both MMP13 (metastasis) and FGFR1 (angiogenesis) simultaneously [6].

-

Neuroprotection: Derivatives are being explored not just for symptom management in schizophrenia, but for neuroprotective effects in Alzheimer's via inhibition of Acetylcholinesterase (AChE) combined with 5-HT modulation.

References

-

Antimicrobial activity of 1,2-benzisothiazole derivatives. Vertex AI Grounding (NIH Source).Link

-

Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)-piperazine derivatives. Journal of Medicinal Chemistry.Link

-

Biological studies on 1,2-benzisothiazole derivatives: Antimicrobial properties. Farmaco.Link

-

Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. Pharmacy & Pharmacology International Journal.Link

-

SAR study of 1,2-benzisothiazole dioxide compounds that agonize HIF-2 stabilization. Bioorganic & Medicinal Chemistry.Link

-

Recent advances in 1,2-benzisothiazoles. MDPI Molecules.Link

Sources

Technical Guide: Discovery and Development of 1,2-Benzisothiazole 1,1-Dioxide Derivatives

Executive Summary: From Sweetener to Pharmacophore

The 1,2-benzisothiazole 1,1-dioxide core, historically known as saccharin, has evolved from a non-nutritive sweetener into a privileged scaffold in medicinal chemistry. Its significance lies not in its taste profile, but in its cyclic tertiary sulfonamide moiety. This structural feature serves as a bioisostere for carboxylic acids and acts as a potent zinc-binding group (ZBG), making it a critical template for designing inhibitors of metalloenzymes, particularly Carbonic Anhydrases (CAs) .

This guide details the technical roadmap for exploiting this scaffold, focusing on the synthesis of N-substituted derivatives, Structure-Activity Relationship (SAR) optimization for tumor-associated CA isoforms (IX and XII), and validated experimental protocols for drug discovery.

Part 1: The Privileged Scaffold & Mechanism of Action

Chemical Identity and Binding Mode

The core structure is a bicyclic system containing a benzene ring fused to an isothiazole ring with two oxygen atoms on the sulfur (sulfone) and a ketone adjacent to the nitrogen.

-

Acidity: The N-H proton is highly acidic (pKa ~1.6), allowing for easy deprotonation and coordination with metal ions.

-

Zinc Coordination: In the context of Carbonic Anhydrase inhibition, the deprotonated nitrogen (or the sulfonamide oxygen in some binding modes) coordinates with the Zn(II) ion in the enzyme's active site.

-

The "Tail" Strategy: The nitrogen atom serves as the attachment point for "tails" (R-groups). These tails are critical for interacting with the hydrophobic and hydrophilic pockets at the entrance of the enzyme active site, conferring selectivity between isoforms (e.g., sparing cytosolic CA I/II while targeting transmembrane CA IX).

Mechanism of Action: CA Inhibition

The primary therapeutic utility of these derivatives is the inhibition of tumor-associated Carbonic Anhydrases IX and XII.[1] These enzymes regulate pH in hypoxic tumor microenvironments. Inhibiting them leads to intracellular acidification and apoptosis of cancer cells.

Figure 1: Mechanism of Action for Saccharin-based CA Inhibitors. The scaffold anchors to the metal center, while the N-substituent dictates selectivity.

Part 2: Synthetic Strategies

The most robust method for generating libraries of 1,2-benzisothiazole 1,1-dioxide derivatives is the N-alkylation of sodium saccharin . This route is preferred over de novo ring synthesis for medicinal chemistry campaigns due to the commercial availability of the starting material and the high yields associated with nucleophilic substitution.

The "Hub" Approach: N-Alkylation

This reaction utilizes the nucleophilicity of the saccharin anion.

-

Starting Material: Sodium Saccharin (soluble, pre-activated nucleophile).

-

Electrophile: Alkyl halides (benzyl bromides, alkyl chlorides) or propargyl bromides (for click chemistry).

-

Solvent System: Polar aprotic solvents (DMF or DMSO) are essential to solvate the cation and leave the saccharin anion "naked" and reactive.

Figure 2: Standard Synthetic Workflow for N-substituted Saccharin Derivatives.

Part 3: Structure-Activity Relationship (SAR) Data

The following table summarizes the general SAR trends observed in saccharin derivatives targeting Carbonic Anhydrases. The data reflects the consensus from key studies (e.g., Supuran et al.) regarding the impact of the "Tail" (R-group) on selectivity.

Table 1: SAR Trends for CA Inhibition (Selectivity Profile)

| R-Group (N-Substituent) | CA I (Cytosolic) Ki | CA II (Cytosolic) Ki | CA IX (Tumor) Ki | Selectivity Note |

| Methyl / Ethyl | > 50 µM | > 50 µM | > 10 µM | Poor activity; tail too short to interact with hydrophobic pocket. |

| Benzyl | ~ 5-10 µM | ~ 1-5 µM | 50-200 nM | Moderate selectivity; aromatic ring engages hydrophobic residues. |

| 4-Fluorobenzyl | > 10 µM | ~ 800 nM | 10-30 nM | High Selectivity. Fluorine improves metabolic stability and lipophilicity. |

| Propargyl | > 50 µM | > 50 µM | ~ 100 nM | Good selectivity; useful handle for "Click" chemistry expansion. |

| Sulfonamido-linker | < 10 nM | < 10 nM | < 10 nM | Pan-inhibitor. High potency but loss of selectivity due to dual sulfonamide binding. |

Key Insight: Bulky, lipophilic groups (like substituted benzyls) at the N-position tend to clash with the narrower active site entrance of CA I and II, while being accommodated by the wider entrance of CA IX, driving selectivity [1, 3].

Part 4: Detailed Experimental Protocols

Protocol: Synthesis of N-(4-Fluorobenzyl)saccharin

This protocol is a self-validating system; the product precipitates upon water addition, providing immediate visual confirmation of reaction progress.

Materials:

-

Sodium Saccharin (anhydrous): 1.0 equiv.

-

4-Fluorobenzyl bromide: 1.1 equiv.[2]

-

DMF (N,N-Dimethylformamide): 5 mL per mmol of substrate.

-

Ice water.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Saccharin (e.g., 2.05 g, 10 mmol) in DMF (15 mL).

-

Addition: Add 4-Fluorobenzyl bromide (1.36 mL, 11 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to 80°C in an oil bath. Stir for 4 hours.

-

Validation Point: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (saccharin) stays at the baseline; the product will move with an Rf ~ 0.5-0.6.

-

-

Workup: Allow the solution to cool to room temperature. Pour the reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring.

-

Isolation: A white precipitate should form immediately. Filter the solid using a Buchner funnel and wash copiously with cold water to remove residual DMF.

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

-

Characterization:

-

1H NMR (DMSO-d6): Look for the disappearance of the broad NH signal and the appearance of the benzylic methylene singlet at ~4.9-5.0 ppm.

-

Protocol: Stopped-Flow CO2 Hydration Assay

This is the gold standard for determining Ki values for CA inhibitors.

Principle: Measures the time required for the pH of the solution to change from 7.5 to 6.5 as CO2 is hydrated to carbonic acid (H2CO3), releasing protons.

Reagents:

-

Buffer: 20 mM Hepes (pH 7.5) + 20 mM Na2SO4 (to maintain ionic strength).

-

Indicator: Phenol Red (0.2 mM).

-

Substrate: CO2-saturated water (approx. 1.7 mM at 25°C).

-

Enzyme: Recombinant hCA IX or hCA II.

Workflow:

-

Preparation: Incubate the enzyme with the inhibitor (dissolved in DMSO, final DMSO conc < 1%) for 15 minutes at room temperature.

-

Injection: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), rapidly mix the Enzyme-Inhibitor solution with the CO2-saturated solution.

-

Detection: Monitor the absorbance decrease of Phenol Red at 557 nm .

-

Calculation:

-

Determine the initial rate of the catalyzed reaction (

). -

Subtract the uncatalyzed rate (

). -

Fit data to the Cheng-Prusoff equation to determine

and subsequently

-

Part 5: Future Directions & Multitargeting

The future of 1,2-benzisothiazole 1,1-dioxide derivatives lies in dual-targeting .

-

PROTACs: Using the saccharin moiety as the ligand for the target protein (CA IX) linked to an E3 ligase recruiter to induce protein degradation.

-

Dual CA/COX-2 Inhibitors: Since the scaffold has inherent anti-inflammatory properties, optimizing the R-group to fit the COX-2 channel can create synergistic anticancer agents that target both pH regulation and inflammation pathways [2].

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

-

Siafaka, A., et al. (2021). Synthesis and biological evaluation of novel 1,2-benzisothiazole 1,1-dioxide derivatives as anti-inflammatory and anticancer agents.[3] Bioorganic & Medicinal Chemistry Letters, 41, 128010. Link

-

D'Ascenzio, M., et al. (2014). Design, synthesis and evaluation of N-substituted saccharin derivatives as selective inhibitors of tumor-associated carbonic anhydrase XII.[4] Bioorganic & Medicinal Chemistry, 22(7), 2335-2342. Link

-

Mahon, B. P., et al. (2015).[4] Saccharin: the sugar-free sweetener is also a carbonic anhydrase IX inhibitor. Bioorganic & Medicinal Chemistry, 23(4), 849-854. Link

-

Koehler, K., et al. (2007).[1] Saccharin inhibits carbonic anhydrases: possible explanation for its unpleasant metallic aftertaste.[1] Angewandte Chemie International Edition, 46(40), 7697-7699.[1] Link

Sources

- 1. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of N-substituted saccharin derivatives as selective inhibitors of tumor-associated carbonic anhydrase XII - PubMed [pubmed.ncbi.nlm.nih.gov]

structure-activity relationship of benzisothiazole piperazine analogs

Technical Whitepaper: Structure-Activity Relationship (SAR) of Benzisothiazole Piperazine Analogs

Executive Summary

The benzisothiazole piperazine scaffold represents a cornerstone in the design of "atypical" antipsychotics, distinguishing itself through a multi-receptor binding profile that balances dopamine D2 antagonism with serotonin 5-HT modulation. This guide dissects the structural logic behind this class, using Lurasidone and Ziprasidone as primary case studies.[1] We explore how precise modifications to the linker rigidity and terminal moieties evolve a simple anxiolytic scaffold into a potent antipsychotic with cognitive-enhancing properties.

Pharmacophore Architecture

The efficacy of benzisothiazole piperazine analogs relies on a tripartite pharmacophore model. Each domain plays a distinct role in the binding kinetics and receptor subtype selectivity.[1]

The "Head": 1,2-Benzisothiazole[2]

-

Function: This planar, bicyclic aromatic system serves as the primary anchor, engaging the orthosteric binding site of D2 and 5-HT receptors.[1]

-

Interaction: It typically occupies a hydrophobic pocket (often involving Phe/Trp residues) deep within the transmembrane bundle.[1] The nitrogen atoms in the isothiazole ring can participate in hydrogen bonding, though the hydrophobic interaction is dominant.[1]

-

SAR Insight: Substitution on the benzene ring of the benzisothiazole is generally poorly tolerated, often leading to a loss of affinity across both D2 and 5-HT targets. The unsubstituted 1,2-benzisothiazole is the optimal "warhead" for this class.

The "Linker": Piperazine & Chain[3]

-

The Piperazine Core: Acts as a protonatable basic center (pKa ~9.8).[1]

-

The Spacer Chain: Connects the basic center to the terminal group.

The "Tail": Terminal Moiety

-

Function: Determines the "flavor" of the drug—modulating selectivity ratios (e.g., 5-HT2A/D2) and metabolic stability.

-

Diversity:

-

Ziprasidone: Uses an oxindole group, enhancing 5-HT1A agonism.[1]

-

Lurasidone: Uses a norbornane-dicarboximide group (derived from the anxiolytic Tandospirone), which confers high metabolic stability and a unique 5-HT7 antagonist profile.

-

Detailed SAR Analysis & Case Study: The Evolution of Lurasidone

The transition from Tandospirone (an anxiolytic) to Lurasidone (an antipsychotic) illustrates a masterclass in rational drug design.[1]

The Tandospirone Connection

Researchers identified that Tandospirone acted as a selective 5-HT1A partial agonist but lacked the D2 antagonism required for antipsychotic activity.

-

Hypothesis: Replacing the pyrimidine ring of Tandospirone with a benzisothiazole ring (known from Perospirone) would introduce D2 affinity.[1]

-

Challenge: Simple replacement was insufficient. The linker needed optimization to position the new head group correctly within the D2 receptor pocket.

Linker Rigidity and Selectivity

-

Flexible vs. Rigid: Ziprasidone employs a flexible ethyl chain.[1] While potent, this flexibility allows binding to a broad range of off-targets.[1]

-

The Lurasidone Solution: Introduction of a (1R,2R)-cyclohexylmethyl linker.[1][2]

-

Stereochemistry: The specific (1R,2R) configuration locks the molecule into a conformation that maximizes contact with the 5-HT7 receptor while maintaining D2/5-HT2A affinity.

-

Outcome: This rigidity is directly correlated with Lurasidone's sub-nanomolar affinity for 5-HT7 (

nM), a target implicated in cognitive enhancement and mood regulation.[1]

-

Visualization: Pharmacophore Map

Figure 1: Pharmacophore map of benzisothiazole piperazine analogs, highlighting the functional role of each structural domain.

Mechanism of Action & Signaling Pathways

The clinical profile of these analogs is defined by their biased polypharmacology .[1] They are not "dirty drugs" but rather "rich drugs" with a tuned affinity profile.[1]

-

D2 Antagonism: Blocks mesolimbic dopamine hyperfunction (treats positive symptoms).[1]

-

5-HT2A Inverse Agonism: Modulates dopamine release in the nigrostriatal pathway, reducing Extrapyramidal Symptoms (EPS) compared to typical antipsychotics.

-

5-HT1A Partial Agonism: Increases dopamine release in the prefrontal cortex (improves negative symptoms/cognition).

-

5-HT7 Antagonism (Lurasidone specific): Enhances long-term potentiation (LTP) and circadian rhythm regulation.

Visualization: Receptor Signaling Integration

Figure 2: Integrated signaling pathway showing how the multi-target binding profile translates to clinical outcomes.

Quantitative Data: Binding Affinity Profile

The following table summarizes the

| Receptor | Lurasidone ( | Ziprasidone ( | Functional Consequence |

| 5-HT7 | 0.5 | ~6.0 | Cognitive/Mood effects (Lurasidone superior) |

| D2 | 1.7 | 4.8 | Antipsychotic efficacy |

| 5-HT2A | 2.0 | 0.4 | Low EPS liability |

| 5-HT1A | 6.8 | 3.4 | Anxiolytic/Antidepressant effects |

| D4 | 29.7 | ~30 | Minor role in efficacy |

Data Sources: Ishibashi et al. (2010), Sumitomo Dainippon Pharma technical documents.[1]

Experimental Protocols

Synthesis of Benzisothiazole Piperazine Analogs

This protocol outlines the convergent synthesis strategy typically used in medicinal chemistry optimization.

Reagents:

-

Core: 3-(1-piperazinyl)-1,2-benzisothiazole (CAS: 87691-87-0).[3]

-

Linker-Tail: Alkyl halide derivative of the desired terminal group (e.g., N-(bromomethyl)imide).

-

Base: Potassium Carbonate (

) or Diisopropylethylamine (DIPEA).[1] -

Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF).[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 3-(1-piperazinyl)-1,2-benzisothiazole in anhydrous ACN.

-

Activation: Add 2.0 equivalents of anhydrous

. Stir at room temperature for 15 minutes to ensure deprotonation/activation of the secondary amine. -

Coupling: Dropwise add 1.1 equivalents of the Linker-Tail alkyl halide (dissolved in ACN).

-

Reflux: Heat the mixture to reflux (

) under nitrogen atmosphere. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.[1] Reaction typically completes in 4-12 hours.[1] -

Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with water and brine. Dry over

.[1] Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM). -

Salt Formation: Dissolve the free base in ethanol and treat with HCl/Ethanol to precipitate the hydrochloride salt for biological testing.

Visualization: Synthetic Workflow

Figure 3: Convergent synthetic pathway for generating benzisothiazole piperazine libraries.

Radioligand Binding Assay (Self-Validating Protocol)

To ensure trustworthiness, this assay includes specific controls for non-specific binding.

-

Membrane Prep: Use CHO cells stably expressing human D2 or 5-HT receptors.[1] Homogenize and centrifuge to isolate membrane fractions.

-

Incubation: Incubate membranes with radioligand (e.g.,

-Spiperone for D2) and the test compound (concentration range -

Non-Specific Control: Crucial Step. Include parallel tubes containing a saturating concentration of a known antagonist (e.g., 10

M Haloperidol) to define non-specific binding.[1] -

Filtration: Terminate binding by rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

References

-

Ishibashi, T., et al. (2010). "Pharmacological Profile of Lurasidone, a Novel Antipsychotic Agent with Potent 5-Hydroxytryptamine 7 (5-HT7) and 5-HT1A Receptor Activity."[1] Journal of Pharmacology and Experimental Therapeutics.

-

Sumitomo Dainippon Pharma. "Lurasidone (Latuda) Technical Development Story."

-

Meyer, J. M., et al. (2009). "Ziprasidone: A Review of its Receptor Binding Profile and Clinical Efficacy."[1] Expert Opinion on Pharmacotherapy.

-

Nakamura, S., et al. (2009). "Discovery of Lurasidone: SAR Study and Synthesis."[1] Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Guide: In Vitro Screening Architectures for 1,2-Benzisothiazole 1,1-Dioxides

Introduction: The Scaffold Paradigm

The 1,2-benzisothiazole 1,1-dioxide scaffold (commonly known as the saccharin core) has evolved from a non-caloric sweetener into a privileged structure in medicinal chemistry. Its utility lies in its dual-reactivity profile :

-

Zinc-Binding Group (ZBG): The cyclic sulfonamide moiety can coordinate with the catalytic zinc ion in metalloenzymes, particularly Carbonic Anhydrases (CAs).

-

Suicide Substrate Potential: N-acyl derivatives function as mechanism-based inhibitors for serine proteases (e.g., Human Leukocyte Elastase) via nucleophilic attack and ring opening.

This guide outlines a rigorous screening cascade to differentiate and validate these activities. It moves beyond generic screening to focus on the specific physicochemical properties of this scaffold.

Phase I: The Primary Vector – Carbonic Anhydrase (CA) Inhibition

The most validated target for this class is the Carbonic Anhydrase family, specifically the tumor-associated isoforms hCA IX and hCA XII .[1] Unlike the ubiquitous hCA I and II (off-targets), hCA IX is overexpressed in hypoxic tumors, regulating pH to promote metastasis.

Mechanistic Rationale

Saccharin derivatives bind to the Zn(II) ion within the enzyme active site. The nitrogen atom of the isothiazole ring (often deprotonated) coordinates with Zn(II), displacing the water molecule/hydroxide ion required for catalysis.

-

Critical SAR: Bulky substitutions at the N-position or the benzene ring (positions 4-7) modulate selectivity by interacting with the hydrophobic and hydrophilic halves of the active site cleft.

Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold standard for high-affinity inhibitors (

Objective: Measure the inhibition constant (

Reagents & Setup:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

-

Indicator: 0.2 mM Phenol Red.

-

Substrate: CO₂ saturated water (approx. 17 mM at 25°C).

-

Enzyme: Recombinant hCA IX (catalytic domain) and hCA II (cytosolic).

-

Control: Acetazolamide (Standard CA inhibitor).

Workflow:

-

Preparation: Incubate the enzyme (concentration ~10 nM) with the test compound (0.1 nM – 10 µM) for 15 minutes at room temperature to allow for the formation of the E-I complex.

-

Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the CO₂-saturated substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

-

Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0.5–1.0 seconds.

-

Data Analysis: Calculate the initial velocity (

). Determine

Self-Validation Check:

-

The

for Acetazolamide against hCA II must fall within 10–12 nM. If

Data Interpretation: Selectivity Ratios

A successful candidate must show selectivity for the tumor-associated isoforms.[1]

| Compound Class | hCA II | hCA IX | Selectivity Ratio (II/IX) | Interpretation |

| Acetazolamide | 12.0 | 25.0 | 0.48 | Non-selective (Systemic side effects) |

| Saccharin (Lead) | >10,000 | ~5,800 | ~1.7 | Weak Hit |

| Target Candidate | >1,000 | < 50 | > 20 | High Potential (Tumor Specific) |

Phase II: The Secondary Vector – Serine Protease Inactivation

N-acyl-1,2-benzisothiazole 1,1-dioxides act as "suicide inhibitors" for Human Leukocyte Elastase (HLE), a protease involved in inflammatory diseases (COPD, Cystic Fibrosis).

Mechanism: Acylation-Deacylation Loop

Unlike CA inhibition (non-covalent), this is covalent modification.

-

Attack: Serine-195 of HLE attacks the carbonyl carbon of the saccharin ring.

-

Ring Opening: The isothiazole ring opens, forming a stable acyl-enzyme intermediate.

-

Fate: The enzyme is inactivated until slow deacylation occurs.

Protocol: Chromogenic Kinetic Assay

Objective: Determine

Reagents:

-

Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific chromogenic substrate).

-

Buffer: 50 mM HEPES, 0.1 M NaCl, 0.01% Brij-35, pH 7.5.

-

Control: Sivelestat (Specific HLE inhibitor).

Workflow:

-

Baseline: Monitor substrate hydrolysis (release of p-nitroaniline) at 405 nm to establish

. -

Inhibition: Add test compound (1–100 µM).

-

Kinetics: Monitor absorbance continuously for 30 minutes.

-

Analysis: Plot

vs. time to obtain

Self-Validation Check:

-

Compounds with N-acyl chains shorter than C-4 typically show poor inhibition (

µM). -

Activity should decrease significantly if the buffer pH > 8.5 due to spontaneous hydrolysis of the inhibitor.

Phase III: Cellular Oncology Screening (Hypoxia)

Since hCA IX is induced by hypoxia (HIF-1

The Hypoxic Chamber Protocol

Cell Lines:

-

HT-29 (Colon adenocarcinoma) – High constitutive hCA IX expression.

-

A549 (Lung carcinoma) – Hypoxia-inducible hCA IX.

Workflow:

-

Seeding: Seed cells in 96-well plates. Allow attachment (24h).

-

Induction:

-

Group A (Normoxia): Incubate at 37°C, 21% O₂, 5% CO₂.

-

Group B (Hypoxia): Incubate in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) OR use chemical induction (100 µM CoCl₂).

-

-

Treatment: Treat with graded concentrations of the benzisothiazole derivative for 48h.

-

Readout: ATP-based viability assay (e.g., CellTiter-Glo). MTT assays are discouraged due to potential metabolic interference by the metabolic shift in hypoxia.

Success Metric:

The compound should show a Hypoxia Cytotoxicity Ratio (HCR)

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for screening 1,2-benzisothiazole 1,1-dioxides based on their structural modifications.

Caption: Screening architecture differentiating Protease-targeted (N-acyl) vs. CA-targeted (Sulfonamide-tail) derivatives.

Mechanism of Action: HLE Suicide Inhibition

Understanding the specific chemical mechanism is vital for interpreting the time-dependent inhibition data in Phase II.

Caption: Mechanism-based inactivation of HLE. The stability of the Acyl-Enzyme complex determines potency.

References

-

Supuran, C. T. (2016).[4] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IX-saccharin complex. Journal of the American Chemical Society. Link

-

Groutas, W. C., et al. (1997). Mechanism-based inhibition of human leukocyte elastase by N-heteroaryl-1,2-benzisothiazolin-3-one 1,1-dioxides. Biochemistry. Link

-

Mahon, B. P., et al. (2015). Saccharin: the oldest artificial sweetener and a privileged scaffold for the development of enzyme inhibitors. Bioorganic & Medicinal Chemistry. Link

-

Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of human leukocyte elastase by derivatives of N-hydroxysuccinimide. A structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of human leucocyte elastase by fatty acyl-benzisothiazolinone, 1,1-dioxide conjugates (fatty acyl-saccharins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzisothiazole Scaffold in Neurotherapeutics: From Multi-Target Design to Clinical Validation

Executive Summary

The "one-molecule, one-target" paradigm in neurotherapeutics is rapidly shifting toward Multi-Target Directed Ligands (MTDLs) to address the multifactorial nature of neurodegenerative diseases like Alzheimer’s (AD) and Parkinson’s (PD).[1] The 1,2-benzisothiazole scaffold—distinct from its 1,3-benzothiazole isomer (e.g., Riluzole)—has emerged as a privileged structure in this domain.

Best known as the core moiety in atypical antipsychotics like Lurasidone and Ziprasidone , this scaffold exhibits intrinsic neuroprotective properties beyond dopamine antagonism. This guide details the mechanistic basis of benzisothiazole-mediated neuroprotection, specifically focusing on Nrf2 pathway activation , 5-HT7 receptor modulation , and dual AChE/MAO-B inhibition . It provides actionable protocols for validating these effects in preclinical models.

Part 1: The Pharmacophore & Structural Activity Relationship (SAR)

Defining the Scaffold

The 1,2-benzisothiazole ring consists of a benzene ring fused to an isothiazole ring (containing nitrogen and sulfur at positions 1 and 2). This differs critically from the 1,3-benzothiazole found in Riluzole.

-

Core Structure: 1,2-benzisothiazole.

-

Key Derivatives:

-

Lurasidone/Ziprasidone: Contain a piperazinyl-benzisothiazole moiety.

-

Saccharin Derivatives: 1,2-benzisothiazol-3(2H)-one 1,1-dioxides used as scaffolds for enzyme inhibitors.

-

SAR for Neuroprotection

The neuroprotective efficacy of this scaffold stems from three structural features:

-

Lipophilicity: The bicyclic aromatic core ensures high Blood-Brain Barrier (BBB) permeability.

-

Redox Potential: The sulfur-nitrogen bond can participate in redox cycling, acting as a radical scavenger similar to ebselen (a benzisoselenazole).

-

Receptor Affinity: The piperazinyl-linked derivatives show high affinity for serotonergic receptors (5-HT1A, 5-HT7), which are critical for neurotrophic signaling (BDNF release).

Part 2: Mechanisms of Action

The Nrf2/ARE Antioxidant Pathway

Research on Ziprasidone has confirmed that the benzisothiazole moiety activates the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2). Under oxidative stress (e.g., Rotenone insult), the compound promotes Nrf2 translocation from the cytoplasm to the nucleus, binding to the Antioxidant Response Element (ARE).

-

Outcome: Upregulation of Phase II antioxidant enzymes: Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Catalase (CAT).[2][3]

5-HT7 Antagonism and BDNF Signaling

Lurasidone utilizes the benzisothiazole core to antagonize 5-HT7 receptors. Blockade of 5-HT7, combined with 5-HT1A partial agonism, prevents glutamate-induced excitotoxicity and restores Brain-Derived Neurotrophic Factor (BDNF) levels in the hippocampus.

Dual Enzymatic Inhibition (AChE & MAO-B)

Novel synthetic derivatives (e.g., benzisothiazol-3(2H)-one hybrids) are designed as MTDLs.

-

AChE Inhibition: The aromatic core interacts with the Trp286 residue in the Peripheral Anionic Site (PAS) of Acetylcholinesterase.

-

MAO-B Inhibition: The scaffold fits into the hydrophobic cavity of Monoamine Oxidase B, reducing dopamine degradation and oxidative byproducts.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of benzisothiazole derivatives: direct receptor modulation and intracellular antioxidant response.

Caption: Figure 1. Dual neuroprotective pathways of benzisothiazole derivatives involving GPCR modulation and Nrf2-mediated antioxidant defense.

Part 4: Experimental Protocols

Protocol A: Evaluation of Neuroprotection Against Oxidative Stress (PC12 Model)

Rationale: This protocol mimics the specific validation used for Ziprasidone (Zhang et al., 2018) to confirm Nrf2 activation against Rotenone toxicity.

Materials:

-

PC12 Adrenal Phaeochromocytoma cells (ATCC).

-

Rotenone (Sigma-Aldrich).

-

DCFH-DA (ROS fluorescent probe).

-

MTT Reagent.[4]

Step-by-Step Workflow:

-

Cell Seeding: Plate PC12 cells at

cells/well in 96-well plates. Incubate for 24h at 37°C. -

Pre-treatment: Treat cells with Test Compound (0.1, 1, 10

M) for 2 hours prior to insult.-

Control: Vehicle (0.1% DMSO).

-

Positive Control:[4] NAC (N-Acetylcysteine) 1 mM.

-

-

Toxic Insult: Add Rotenone (final concentration 1

M) to all wells except "Cell Control." Co-incubate for 24 hours. -

Viability Assay (MTT):

-

Add MTT (0.5 mg/mL) for 4 hours.

-

Dissolve formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

-

-

ROS Quantification (DCFH-DA):

-

In a parallel plate, wash cells with PBS.

-

Incubate with DCFH-DA (10

M) for 30 min in the dark. -

Measure Fluorescence (Ex: 485nm / Em: 530nm).

-

Self-Validating Check: The Rotenone-only group must show <60% viability for the assay to be valid. The NAC positive control must restore viability to >80%.

Protocol B: Dual Enzyme Inhibition Screening (AChE/MAO-B)

Rationale: To validate the MTDL potential of the scaffold.

Step-by-Step Workflow:

-

AChE Assay (Ellman's Method):

-

Buffer: 0.1 M Phosphate (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh).

-

Chromogen: DTNB (Ellman's Reagent).

-

Procedure: Mix Enzyme + Test Compound + DTNB. Incubate 10 min. Add ATCh. Measure Absorbance at 412 nm.

-

-

MAO-B Assay:

-

Source: Human recombinant MAO-B.

-

Substrate: Benzylamine (fluorometric detection via Amplex Red).

-

Procedure: Incubate Enzyme + Test Compound for 15 min. Add Substrate + HRP + Amplex Red. Measure Fluorescence (Ex: 530nm / Em: 590nm).

-

Part 5: Data Presentation & Analysis

Comparative Efficacy Table

The following table summarizes expected IC50 values for high-potency benzisothiazole derivatives compared to standard care.

| Compound Class | Target 1 (AChE IC50) | Target 2 (MAO-B IC50) | Neuroprotection (PC12 Viability) | Mechanism Note |

| Donepezil (Ref) | 0.04 | >100 | Moderate | AChE selective |

| Selegiline (Ref) | >100 | 0.02 | High | MAO-B selective |

| Ziprasidone | N/A | N/A | High (>85%) | Nrf2 Activation |

| Novel Benzisothiazole Hybrid | 0.1 - 0.5 | 0.5 - 2.0 | High (>90%) | Balanced MTDL |

Translational Workflow Diagram

Caption: Figure 2.[4] Translational workflow for developing benzisothiazole-based neurotherapeutics.

References

-

Zhang, P., et al. (2018). "Atypical Antipsychotic Drug Ziprasidone Protects against Rotenone-Induced Neurotoxicity: An In Vitro Study."[2][3] International Journal of Molecular Sciences.

-

Ishiyama, T., et al. (2016). "Lurasidone (SM-13496), a novel atypical antipsychotic drug, reverses MK-801-induced impairment of learning and memory in the rat passive-avoidance test." European Journal of Pharmacology.

-

Hafez, D. E., et al. (2023). "Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry. (Note: Discusses the related benzothiazole scaffold comparisons).

-

Stasiak, A., et al. (2014). "Neuroprotective effect of ziprasidone: Preliminary results compared to haloperidol." Journal of Experimental and Clinical Medicine.

- Moriguchi, S., et al. (2012). "Lurasidone improves novel object recognition deficits and restores BDNF levels in the hippocampus of MK-801-treated rats." Journal of Pharmacological Sciences.

Sources

- 1. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atypical Antipsychotic Drug Ziprasidone Protects against Rotenone-Induced Neurotoxicity: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atypical Antipsychotic Drug Ziprasidone Protects against Rotenone-Induced Neurotoxicity: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Deep Dive: Antimicrobial Efficacy & Engineering of 1,2-Benzisothiazole Derivatives

Topic: Antimicrobial Properties of 1,2-Benzisothiazole Derivatives Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1]

Executive Summary

The 1,2-benzisothiazole (BIT) scaffold represents a privileged structure in medicinal chemistry, distinct from its 1,3-benzothiazole isomer.[1] While historically utilized as a broad-spectrum industrial biocide (e.g., in paints and adhesives), recent pharmacological engineering has repositioned BIT derivatives as potent therapeutic candidates against multidrug-resistant (MDR) pathogens.[1] This guide analyzes the electrophilic nature of the isothiazolone ring, delineates the "thiol-switch" mechanism of action, and provides reproducible protocols for the synthesis and evaluation of novel derivatives.

Chemical Architecture & Synthetic Pathways[1]

The Scaffold Distinction

It is critical to distinguish 1,2-benzisothiazole (isothiazole fused to benzene) from benzothiazole (thiazole fused to benzene). The antimicrobial potency of the 1,2-isomer, particularly the 3(2H)-one derivatives (benzisothiazolinones), stems from the reactivity of the N–S bond.

-

Core Pharmacophore: 1,2-benzisothiazol-3(2H)-one.[2]

-

Key Reactivity: The sulfur atom at position 1 is electrophilic, making it susceptible to nucleophilic attack by cellular thiols.[1]

Synthetic Workflows

Two primary routes dominate the synthesis of BIT derivatives: the traditional oxidative cyclization of dithiodibenzoic acid and the modern, atom-economical catalytic cyclization of 2-mercaptobenzamide.

Figure 1: Comparative synthetic pathways for 1,2-benzisothiazole derivatives. The traditional route (top) utilizes acid chloride intermediates, while the catalytic route (bottom) offers a greener profile using cobalt phthalocyanine catalysts.

Mechanistic Pharmacology (MoA)

The antimicrobial activity of BIT derivatives is not driven by a single receptor binding event but by a multi-target "thiol-switch" mechanism. This promiscuity reduces the likelihood of rapid resistance development.[1]

The Thiol-Switch Mechanism

The N–S bond in the isothiazolone ring acts as an electrophilic trap. Upon entering the microbial cell, BIT derivatives react rapidly with intracellular thiols (R-SH), such as glutathione, cysteine, and thiol-containing enzymes (e.g., dehydrogenases).[1]

-

Nucleophilic Attack: Cellular thiol attacks the sulfur at position 1.[1]

-

Ring Opening: The N–S bond cleaves, forming a mixed disulfide.[1]

-

Metabolic Arrest: Depletion of the glutathione pool induces oxidative stress; modification of active-site cysteines inhibits critical metabolic enzymes (e.g., alcohol dehydrogenase, succinate dehydrogenase).[1]

Secondary Targets

Recent studies suggest that specific N-substituted BIT derivatives also inhibit DNA Gyrase and Topoisomerase IV , mirroring the activity of quinolones but via a distinct binding pocket, thereby retaining activity against quinolone-resistant strains.[1]

Figure 2: Multi-modal mechanism of action. The primary pathway involves thiol depletion and redox imbalance, while specific derivatives target DNA replication machinery.

Structure-Activity Relationship (SAR)

Optimizing the BIT scaffold requires balancing lipophilicity (for membrane penetration) with electrophilicity (for reactivity).

Table 1: Functional Group Impact on Antimicrobial Potency

| Position | Modification | Effect on Activity | Mechanistic Insight |

| N-2 (Nitrogen) | Alkyl Chains (C4-C8) | Significantly Increased | Enhances lipophilicity, facilitating transport across the bacterial cell wall (especially in Gram-positive bacteria). |

| N-2 (Nitrogen) | Aryl / Heteroaryl | Variable / Specificity | Bulky aryl groups may improve binding to DNA gyrase but can reduce general thiol reactivity due to steric hindrance.[1] |

| Benzene Ring (C5/C6) | Halogenation (Cl, F) | Increased | Electron-withdrawing groups increase the electrophilicity of the sulfur atom, accelerating the reaction with cellular thiols. |

| Benzene Ring | Methoxy (-OCH3) | Moderate Increase (Fungal) | Often enhances antifungal specificity over antibacterial activity.[1] |

| C-3 (Carbonyl) | Thione (C=S) | Decreased | Replacement of C=O with C=S typically reduces stability and potency.[1] |

Experimental Protocols

Protocol: Synthesis of N-Butyl-1,2-benzisothiazolin-3-one

Rationale: This protocol demonstrates the N-alkylation of the core BIT scaffold, a common modification to enhance lipophilicity.

Reagents: 1,2-Benzisothiazolin-3-one (BIT), 1-Bromobutane, Potassium Carbonate (K2CO3), Acetone.[1]

-

Preparation: Dissolve 1.51 g (10 mmol) of BIT in 30 mL of anhydrous acetone in a round-bottom flask.

-

Base Addition: Add 2.07 g (15 mmol) of anhydrous K2CO3. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation of the nitrogen.

-

Alkylation: Dropwise add 1.2 mL (11 mmol) of 1-bromobutane.

-

Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1).

-

Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the residue from ethanol or purify via silica gel column chromatography to yield the N-butyl derivative.

Protocol: MIC Determination (Broth Microdilution)

Rationale: Standardized testing is crucial.[1] BIT derivatives often have solubility issues; therefore, DMSO concentration control is vital.

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923 or E. coli ATCC 25922) to 0.5 McFarland standard (

CFU/mL).[1] Dilute 1:100 in Mueller-Hinton Broth (MHB).[1] -

Compound Prep: Dissolve the BIT derivative in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in MHB in a 96-well plate.

-

Critical Step: Ensure the final DMSO concentration in the well does not exceed 1% (v/v), as DMSO itself can be bacteriostatic at higher concentrations.

-

-

Incubation: Add bacterial suspension to each well. Incubate at 37°C for 18–24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1]

-

Validation: Always run a positive control (Ciprofloxacin) and a solvent control (1% DMSO in MHB).[1]

Data Summary: Comparative Efficacy

Table 2: Representative MIC Ranges (

| Compound Class | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungi) |

| Unsubstituted BIT | 20 – 50 | 50 – 100 | 10 – 25 |

| N-Butyl-BIT | 4 – 10 | 20 – 40 | 5 – 10 |

| 5-Chloro-BIT | 2 – 8 | 15 – 30 | 2 – 8 |

| N-Aryl-BIT (Bulky) | 10 – 30 | > 64 | 15 – 30 |

Note: Data aggregated from multiple literature sources. Lower values indicate higher potency.

References

-

Synthesis and antimicrobial activity of a library of 1,2-benzisothiazol-3(2H)-one derivatives. ResearchGate. [Link]

-

Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase. MDPI. [Link]

-

Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties. PubMed. [Link][1]

-

Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One. PMC - NIH. [Link]

-

The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. ResearchGate. [Link]

Sources

Technical Guide: Anticancer Activity of 1,2-Benzisothiazole Compounds

The following is an in-depth technical guide on the anticancer activity of 1,2-benzisothiazole compounds.

Scaffold Analysis, Mechanisms of Action, and Experimental Protocols

Executive Summary